molecular formula C22H22NO3P B12896001 N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine CAS No. 62316-83-0

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine

Cat. No.: B12896001
CAS No.: 62316-83-0
M. Wt: 379.4 g/mol
InChI Key: AEWJPPXOVVCHSA-NRFANRHFSA-N
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Description

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine is a chemically modified amino acid derivative characterized by a diphenylphosphoryl group attached to the nitrogen atom of N-methyl-L-phenylalanine. The phosphoryl group (P=O) enhances hydrophobicity and may facilitate coordination with metal ions, making it relevant in luminescent materials or asymmetric catalysis .

Properties

CAS No.

62316-83-0

Molecular Formula

C22H22NO3P

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1

InChI Key

AEWJPPXOVVCHSA-NRFANRHFSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include:

    Solvents: Organic solvents such as dichloromethane or toluene.

    Catalysts: Chiral phosphoric acids or metal-based catalysts.

    Temperature: Controlled temperatures ranging from -20°C to room temperature.

    Reagents: Diphenylphosphoryl chloride, methylamine, and phenylpropanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and yield. The purification process typically includes crystallization and chromatography techniques to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diphenylphosphoryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the diphenylphosphoryl group.

Scientific Research Applications

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The diphenylphosphoryl group can act as a ligand, binding to metal centers or enzyme active sites. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and selectivity. The phenylpropanoic acid backbone provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

N-Phthaloyl-L-phenylalanine

  • Structure: Features a phthaloyl group (1,3-dioxoisoindoline) attached to the amino group of phenylalanine.
  • Properties :
    • The bulky phthaloyl group provides strong steric shielding, making it a robust protecting group in peptide synthesis .
    • Higher melting point (>200°C) compared to N-acetyl derivatives due to rigid aromaticity.
  • Applications : Used in solid-phase peptide synthesis (SPPS) to prevent racemization .

N-Acetyl-L-phenylalanine

  • Structure: Contains an acetyl group (-COCH₃) on the amino nitrogen.
  • Properties :
    • Lower molecular weight (MW: 207.2 g/mol) and higher water solubility than phosphorylated or phthaloyl analogs .
    • Mild deprotection conditions (e.g., aqueous base) compared to harsh acidic conditions required for phthaloyl removal.
  • Applications : Common in metabolic studies and as a precursor for bioactive peptides .
  • Contrast : The acetyl group offers minimal steric hindrance, enabling faster reaction kinetics in peptide coupling compared to bulkier phosphoryl or phthaloyl derivatives .

N-[(Trimethylamine-boryl)carbonyl]-L-phenylalanine

  • Structure : Incorporates a boron-containing trimethylamine-boryl group.
  • Properties: Exhibits moderate synthetic yields (~50–60%) using triphenylphosphine/carbon tetrachloride coupling .
  • Applications : Investigated for tumor-targeting drug delivery due to boron’s NCT compatibility .
  • Contrast : The boronated group introduces distinct electronic properties (e.g., Lewis acidity) absent in phosphoryl or acetyl analogs, broadening biomedical applications .

Phosphonic Acid Analogues of Homophenylalanine

  • Structure : Phosphonate (PO₃R₂) or phosphonic acid (PO₃H₂) groups replace the carboxylate in phenylalanine.
  • Properties :
    • Deprotection of diphenyl phosphonates to phosphonic acids requires HCl/acetic acid reflux, similar to phosphoryl group deprotection .
    • Phosphonic acids act as transition-state analogs in enzyme inhibition (e.g., proteases) .
  • Applications : Enzyme inhibitors for diseases like hypertension or HIV .
  • Contrast: Unlike the phosphoryl group, phosphonic acids are non-hydrolyzable and exhibit stronger chelation with divalent metals (e.g., Zn²⁺) .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine Diphenylphosphoryl, methyl ~375.3 (estimated) Hydrophobic, metal-coordination ability Catalysis, luminescent materials
N-Phthaloyl-L-phenylalanine Phthaloyl 311.3 High stability, rigid structure SPPS, peptide protection
N-Acetyl-L-phenylalanine Acetyl 207.2 Water-soluble, mild deprotection Metabolic studies, peptide synthesis
N-[(Trimethylamine-boryl)carbonyl]-L-phenylalanine Trimethylamine-boryl ~290.1 Lewis acidity, moderate yield Neutron capture therapy
Phosphonic acid homophenylalanine Phosphonic acid ~214.1 Non-hydrolyzable, strong chelation Enzyme inhibition

Research Findings and Implications

  • Synthetic Efficiency : Phosphorylated and boronated derivatives require specialized coupling agents (e.g., DCC/HOBt or triphenylphosphine/CCl₄), whereas acetylated analogs are simpler to synthesize .
  • Biological Activity : The diphenylphosphoryl group’s hydrophobicity may enhance blood-brain barrier penetration compared to polar phosphonic acids .
  • Material Science : The diphenylphosphoryl group in lanthanide complexes (e.g., Eu³⁺/Tb³⁺) enhances luminescence quantum yields by forming hydrophobic shells around metal centers .

Biological Activity

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine is a synthetic compound that integrates a diphenylphosphoryl group with a methylated L-phenylalanine structure. This unique configuration contributes to its biological activity, particularly in medicinal chemistry and biochemistry. The compound's potential applications are linked to its structural similarity to amino acids and peptides, which can influence various biological pathways.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N1O2PC_{16}H_{18}N_{1}O_{2}P, with a molecular weight of approximately 305.30 g/mol. The diphenylphosphoryl group enhances the compound's reactivity and interaction with biological systems, making it a subject of interest in pharmacological research.

Research indicates that compounds containing phosphoryl groups can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds display significant antibacterial and antifungal properties. For instance, derivatives of diphenylphosphoryl compounds were tested against various strains of bacteria and fungi, demonstrating higher efficacy than standard antibiotics like ciprofloxacin and fluconazole .
  • Enzyme Inhibition : The presence of the phosphoryl group may facilitate interactions with enzymes, potentially leading to inhibition of specific metabolic pathways. For example, phenylalanine derivatives have been studied for their effects on phenylalanine hydroxylase, an enzyme critical in amino acid metabolism .

Antimicrobial Activity

A study conducted on related phosphonamide compounds revealed their in vitro antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values ranged from 0.7 to 1.8 µg/mL, indicating potent activity compared to established antibiotics .

Compound MIC (µg/mL) MBC (µg/mL) MFC (µg/mL)
This compound0.7 - 1.82.00.1
Ciprofloxacin1.04.0-
Fluconazole2.55.0-

Case Studies

In one notable case study, researchers synthesized various diphenylphosphoryl derivatives and evaluated their biological activities through thermal proteome profiling and chemoproteomics approaches. These methods allowed for the identification of potential off-target effects and provided insights into the broader implications of these compounds on cellular metabolism .

Applications in Drug Development

The structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit enzymes involved in amino acid metabolism positions it as a candidate for treating metabolic disorders related to amino acid dysregulation.

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